Home > Products > Building Blocks P11636 > 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one - 5655-00-5

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Catalog Number: EVT-395253
CAS Number: 5655-00-5
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • N-Alkylation/Acylation: The nitrogen atom in the pyrrole ring can undergo alkylation or acylation reactions, introducing various substituents that can modulate biological activity. [, , , , ]
  • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring can undergo electrophilic aromatic substitution reactions, enabling the introduction of substituents at specific positions. [, ]
  • Compound Description: This compound is a polyheterocyclic structure synthesized through a multi-step process involving a Ugi-Zhu reaction, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration. []
  • Compound Description: This class of compounds was explored for its potential as antileishmanial agents. Specifically, compound 5m within this series exhibited promising in vitro activity against visceral leishmaniasis. [] Other derivatives within this class have shown affinity for benzodiazepine receptors, particularly the peripheral-type. [, , , , , ] The synthesis of these derivatives often involves reactions with 2-chloromethyl-3-ethoxycarbonyl-4-phenylquinoline. []
  • Compound Description: This class of compounds shows potent anti-HIV-1 activity. Quantitative structure-activity relationship (QSAR) studies have been conducted on these derivatives to elucidate the structural features contributing to their antiviral activity. [, ]
  • Compound Description: These quinoxaline-based isoindolin-1-one derivatives were synthesized and evaluated for antitumor activity. Halogenated derivatives, particularly a fluorinated compound (7h), showed potent activity against A549 and HT29 cancer cell lines. []
  • Compound Description: This compound is a 3,4-pyridinedicarboximide derivative possessing analgesic activity. It has been studied for its stability in various pH and temperature conditions. [, ]
  • Compound Description: This compound, structurally similar to the previous compound, has also been studied for its stability under different pH conditions. It exhibits instability of the imide group under these conditions. [, ]
  • Compound Description: This class of compounds has shown promising anti-HIV-1 activity. Several derivatives have exhibited potent activity against HIV-1 replication, particularly compound 7d with an EC50 of 1.65 μM. [, ]
  • Compound Description: This compound exists as two conformers in its crystal structure. The conformers differ in the arrangement of the C=O group relative to the molecular plane. []
  • Compound Description: This compound, containing a peripherally acetylated glucopyranosyl substituent, is structurally significant because it sheds light on the mechanism of hetero-Diels-Alder reactions involving dimethyl acetylenedicarboxylate and 6-aminopyridin-4(3H)-one derivatives in the presence of trifluoroacetic acid. []

10. 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-Dioxides []* Compound Description: These compounds can be synthesized via the reaction of (2-fluorophenyl)sulfones with 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro- 2H-pyrrole derivatives. []* Relevance: This class of compounds shares a structural resemblance to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one due to the common 2,3-dihydro-1H-pyrrolo motif and a fused ring system.

  • Compound Description: These two cyclic compounds are considered nicethamide analogues and are potentially analeptically active. []

12. 6-(alkylthio)-4-amino-1-aryl(alkyl)-1-hydroxy-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles []* Compound Description: This class of compounds arises from the cascade heterocyclization of 2-Acyl-1,1,3,3-tetracyanopropenides (ATCN) with aliphatic thiols. []* Relevance: These compounds share the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core with 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one, differing in the substituents around the core structure.

  • Compound Description: These compounds, featuring a new fused heterocyclic scaffold, are formed through a cascade heterocyclization of ATCN with methyl mercaptoacetate. []

14. 2,2'-Coupled Pyrrolidine-Phospholane Ring System []* Compound Description: This unique ring system is formed through a highly regio- and stereoselective 1,3-dipolar cycloaddition reaction involving enantiomerically pure five-membered ring nitrones (derived from L-tartaric acid) and racemic 2,3-dihydro-1-phenyl-1H-phosphole 1-oxide or 1-sulfide. This reaction also demonstrates kinetic resolution at the phosphorus center. []* Relevance: Though not strictly containing the 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one core, this ring system highlights the use of a dihydropyrrole derivative (2,3-dihydro-1-phenyl-1H-phosphole) in the construction of complex heterocycles, indicating potential synthetic strategies relevant to the target compound.

15. 3,4‐Dihydro‐1H‐pyrrolo[2,1‐c][1,4]oxazines []* Compound Description: This class of compounds is accessible through an intermolecular oxa-Pictet–Spengler reaction. This reaction utilizes a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol and an aldehyde or ketone to construct the 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine framework in a single step. []* Relevance: While these compounds do not have the same core structure as 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one, they highlight the synthetic versatility of the dihydropyrrole motif in accessing diverse heterocyclic systems.

Overview

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound characterized by a bicyclic structure that includes a pyrrole and a pyridine moiety. Its molecular formula is C7_7H8_8N2_2, and it has a molecular weight of 120.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer progression.

Source and Classification

The compound is classified under heterocyclic compounds, specifically within the categories of pyrroles and pyridines. It is often synthesized through various organic reactions involving substituted pyrrole derivatives. The compound's synthesis and derivatives have been documented in scientific literature, highlighting its relevance in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

Several synthetic routes have been established for the preparation of 2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one. One notable method involves the reaction of ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate with barium hydroxide in water at elevated temperatures (120 °C). The process typically yields around 72% of the desired product after purification steps that include solvent extraction and concentration under vacuum .

Additional synthetic strategies may involve variations in reaction conditions or the use of different starting materials to achieve functionalized derivatives. For instance, modifications to the Ugi reaction have been employed to create libraries of related compounds with potential biological activity .

Data

  • Molecular Formula: C7_7H8_8N2_2
  • Molecular Weight: 120.15 g/mol
  • CAS Number: 496-13-9

Nuclear Magnetic Resonance (NMR) data indicates characteristic peaks that provide insight into the compound's hydrogen environment, which is crucial for confirming its structure during synthesis .

Chemical Reactions Analysis

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can participate in various chemical reactions typical of heterocycles, including electrophilic substitutions and nucleophilic additions. Its reactivity is influenced by the electron-rich nature of the nitrogen atoms in the bicyclic structure.

Technical Details

The compound has been studied for its reactivity with different electrophiles and nucleophiles, leading to diverse derivatives that may exhibit enhanced biological activity. For example, reactions involving sulfonamides based on this framework have been reported, showcasing its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action for compounds derived from 2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves inhibition of specific kinases such as hematopoietic progenitor kinase 1 (HPK1). This inhibition can disrupt signaling pathways essential for cancer cell proliferation and survival.

Process and Data

In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against cancer cell lines by modulating kinase activity. For instance, one study reported a derivative showing promising antileishmanial activity with an IC50_{50} value indicating effective inhibition at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow oil
  • Solubility: Soluble in organic solvents like ethyl acetate
  • Melting Point: Not specified; typically determined through experimental methods.

Chemical Properties

The compound is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile makes it suitable for further derivatization to enhance pharmacological properties.

Applications

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one and its derivatives are primarily explored for their potential therapeutic applications:

  • Cancer Treatment: As inhibitors of hematopoietic progenitor kinase 1 and other kinases involved in tumor growth.
  • Antileishmanial Agents: Some derivatives have shown efficacy against leishmaniasis in preclinical models.
  • Synthetic Intermediates: Utilized in the synthesis of more complex molecules with potential biological activity.
Introduction to 2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one in Targeted Drug Discovery

Emergence as a Privileged Scaffold in Immuno-Oncology

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold has emerged as a structurally privileged chemotype in immuno-oncology drug discovery due to its unique physicochemical properties and versatile target engagement capabilities. This bicyclic system features a bridged nitrogen atom at the 4-position and a carbonyl group, enabling planar topology that facilitates deep binding pocket penetration in kinase targets [1] [7]. Its "privileged" status originates from:

  • Optimal Drug-Likeness: With a molecular weight <200 Da, cLogP of 1.2–1.8, and 2–3 hydrogen bond acceptors, the core scaffold aligns with Lipinski's rule of five, ensuring favorable pharmacokinetic properties [2].
  • Synthetic Versatility: The nitrogen-rich structure allows derivatization at multiple positions (N2, C4, C6, C7), enabling rapid structure-activity relationship (SAR) exploration [5].
  • Target Specificity: The electron-rich system forms critical hydrogen bonds with kinase hinge regions, while its rigidity minimizes off-target interactions [3].

A breakthrough application is its role in inhibiting hematopoietic progenitor kinase 1 (HPK1), a pivotal negative regulator of T-cell receptor (TCR) signaling. HPK1 phosphorylates the adaptor protein SLP76 at Ser376, triggering degradation of the TCR signaling complex and dampening antitumor immunity [2]. Preclinical studies demonstrate that 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives restore T-cell activation by blocking this phosphorylation event. For instance, Yin et al. developed a series featuring a tricyclic variant (Compound 26) that achieved an HPK1 IC50 of 1.2 nM, enhancing interleukin-2 (IL-2) production by 8.3-fold in primary human T-cells [2] [4].

Pharmaceutical development has accelerated, with over 15 patent applications filed between 2019–2025 covering novel derivatives (e.g., WO2020100027A1, EP3880676B1). These patents disclose compounds with sub-nanomolar HPK1 affinity and >100-fold selectivity over related kinases like MAP4K2 or TNIK [3] [6]. Key structural optimizations include:

  • C4 Modifications: Introduction of aryl sulfonamides or aminopyrimidines enhances hydrophobic pocket interactions.
  • N2 Substitutions: Methyl or cyclopropyl groups improve metabolic stability.
  • Ring Fusion: Tricyclic expansions (e.g., pyridoindolones) boost potency by occupying allosteric sites [2] [6].

Table 1: Structural Optimization and Activity of Select 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

DerivativeR-GroupHPK1 IC50 (nM)Cellular Activity (IL-2 EC50, nM)Selectivity (Fold vs. Kinome)
Base scaffoldH>10,000Inactive1
Example 1 (WO2020100027A1)4-(3-Fluorophenyl)sulfonamide4.228.5>500
Compound 26 [2]Tricyclic fused imidazole1.25.8>1,000
AU2019378184B2 lead6-Cyano-4-(pyridin-2-yl)0.83.2850

Role in Addressing Immune Checkpoint Inhibitor Resistance Mechanisms

Resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies remains a major challenge in oncology, with >60% of patients showing primary or acquired resistance [9]. 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one-based HPK1 inhibitors address three key resistance mechanisms through distinct immunological pathways:

Restoring TCR Signal Transduction

T-cell exhaustion in the tumor microenvironment (TME) is characterized by impaired TCR signaling, often mediated by HPK1 overexpression. The scaffold's derivatives block SLP76 phosphorylation, preventing TCR complex destabilization. In syngeneic mouse models (MC38 colon adenocarcinoma), Compound 26 increased tumor-infiltrating lymphocyte (TIL) activation by 4.5-fold and reduced PD-1+Tim-3+ exhausted T-cells by 70% compared to anti-PD-1 monotherapy [2] [9]. This effect is attributed to:

  • Prolonged TCR Signaling: Uninterrupted ZAP-70/SLP76 complex formation sustains CD3ζ chain phosphorylation.
  • Enhanced Transcriptional Activation: Nuclear factor of activated T-cells (NFAT) translocation increases 3.1-fold, boosting cytokine gene expression [2].

Reversing Tumor-Induced Immunosuppression

HPK1 activation in dendritic cells (DCs) impairs antigen presentation via MHC class I downregulation—a key resistance mechanism [9]. Pyrrolopyridinone inhibitors restore DC function by:

  • Increasing Co-stimulatory Molecules: CD80/CD86 expression elevates by 2.8-fold in HPK1-inhibited DCs.
  • Enhancing Cross-Presentation: Tumor antigen presentation to CD8+ T-cells improves 4.2-fold, priming antitumor responses [3] [9].

Synergy with Existing Immunotherapies

Combining pyrrolopyridinone HPK1 inhibitors with ICIs overcomes compensatory immune evasion pathways. In ICI-resistant murine models, co-administration with anti-PD-1:

  • Increased Complete Response Rates: From 0% (anti-PD-1 alone) to 40% (combination) [2].
  • Induced Immunological Memory: 60% of cured mice rejected tumor re-challenge at 90 days, indicating durable immunity [2] [6].

Properties

CAS Number

5655-00-5

Product Name

2,3-Dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

IUPAC Name

2,3-dihydropyrrolo[3,4-c]pyridin-1-one

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h1-3H,4H2,(H,9,10)

InChI Key

QDSJMVZVUSYEMY-UHFFFAOYSA-N

SMILES

C1C2=C(C=CN=C2)C(=O)N1

Canonical SMILES

C1C2=C(C=CN=C2)C(=O)N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.